molecular formula C17H25NO3 B3250212 Tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate CAS No. 201609-29-2

Tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate

Cat. No.: B3250212
CAS No.: 201609-29-2
M. Wt: 291.4 g/mol
InChI Key: PCFUGUHLHATDQC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate (CAS 201609-29-2) is a high-value piperidine derivative with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol. This compound is supplied as an off-white to white solid with a melting point range of 63 to 67 °C and should be stored sealed in a dry environment, with some suppliers recommending storage at room temperature (20-22°C) and others suggesting 2-8°C . As a Boc-protected 4-aryl piperidine, it serves as a crucial synthetic intermediate and building block in medicinal chemistry and pharmaceutical research for developing active pharmaceutical ingredients (APIs) . Its structure, featuring an aromatic methoxy group, makes it a versatile precursor for constructing more complex molecules. Researchers utilize this compound in the exploration of new therapeutic agents, leveraging the piperidine scaffold which is prevalent in many biologically active molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-9-13(10-12-18)14-7-5-6-8-15(14)20-4/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFUGUHLHATDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201181146
Record name 1,1-Dimethylethyl 4-(2-methoxyphenyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201609-29-2
Record name 1,1-Dimethylethyl 4-(2-methoxyphenyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201609-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(2-methoxyphenyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(2-methoxyphenyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Chemistry

Tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate has potential applications in drug development, particularly as a precursor for synthesizing biologically active compounds. Its structural similarity to known pharmaceuticals suggests it may exhibit similar pharmacological properties.

Medicinal Research

Research indicates that compounds with similar structures can exhibit activity against various biological targets, including:

  • Neurotransmitter receptors : Potential modulation of dopamine or serotonin receptors could lead to applications in treating neurological disorders.
  • Antimicrobial activity : Some derivatives have shown promise as antimicrobial agents, which could be explored further with this compound.

Case Studies

Several studies have investigated related compounds with promising results:

Study ReferenceCompoundFindings
Tert-butyl 3-hydroxy-3-(2-methoxyphenyl)piperidine-1-carboxylateExhibited enhanced biological activity due to hydroxyl substitution.
Tert-butyl (2S)-2-(2-methoxyphenyl)piperidine-1-carboxylateDemonstrated significant chirality effects on pharmacological properties.
Related piperidine derivativesShowed varying degrees of receptor binding affinity and biological activity.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

The following table compares tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate with analogs differing in substituent type, position, and electronic properties:

Compound Name Substituent at Piperidine-4 Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
This compound 2-Methoxyphenyl C₁₇H₂₅NO₃ 291.39 Intermediate for CNS-targeting drugs
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-Methylpentyl C₁₆H₃₁NO₂ 269.42 Lipophilic; used in pharmacokinetic studies
tert-Butyl (E)-4-(4-methoxystyryl)piperidine-1-carboxylate 4-Methoxystyryl C₁₉H₂₇NO₃ 317.42 Dual inhibitor of BChE and MAO-B for AD
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate 2-Trifluoromethylphenyl C₁₇H₂₀F₃NO₂ 327.34 High electronegativity; metabolic stability
tert-Butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate 2-Fluoro-6-hydroxyphenyl C₁₆H₂₂FNO₃ 295.35 Enhanced solubility via hydroxyl group
tert-Butyl 4-(4-amino-2-methoxyphenyl)piperidine-1-carboxylate 4-Amino-2-methoxyphenyl C₁₇H₂₆N₂O₃ 306.41 Precursor for specialty chemicals
Key Observations:
  • Electronic Effects : The 2-methoxyphenyl group provides electron-donating resonance (+M effect), stabilizing intermediates in electrophilic substitution reactions. In contrast, trifluoromethyl (CF₃) groups (e.g., ) are strongly electron-withdrawing, altering charge distribution and binding affinities.
  • Solubility: Hydroxyl or amino groups (e.g., ) improve aqueous solubility compared to methoxy or alkyl substituents.
  • Biological Activity: Styryl and phenethyl derivatives (e.g., ) exhibit dual inhibitory activity against butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B), critical for Alzheimer’s therapeutics.
This compound:
  • Synthesis : Typically involves Boc protection of 4-(2-methoxyphenyl)piperidine using di-tert-butyl dicarbonate (Boc₂O) in a dioxane/water mixture with triethylamine as a base, yielding ~80–90% .
  • Purification : Column chromatography (e.g., silica gel, EtOAc/hexane gradients) is standard .
Analogs:

tert-Butyl 4-(4-methoxystyryl)piperidine-1-carboxylate : Synthesized via Heck coupling between 4-bromostyrene and Boc-piperidine, achieving 75% yield .

tert-Butyl 4-(trifluoromethylphenyl)piperidine-1-carboxylate : Prepared via nucleophilic aromatic substitution with trifluoromethylbenzene derivatives, followed by Boc protection (68% yield) .

tert-Butyl 4-(3,3-difluoroallyl)piperidine-1-carboxylate : Utilizes photoredox catalysis under visible light, enabling C–H functionalization (75% yield) .

Biological Activity

Tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a tert-butyl group and a 2-methoxyphenyl moiety. Its molecular formula is C16_{16}H23_{23}N1_{1}O2_{2} and it has a molecular weight of approximately 275.37 g/mol.

This compound exhibits biological activity primarily through its interaction with various molecular targets. The piperidine structure is known to enhance binding affinity to specific receptors and enzymes, which may lead to modulation of their activity.

Key Mechanisms:

  • Receptor Binding: The methoxyphenyl group enhances lipophilicity, facilitating better interaction with lipid membranes and increasing receptor binding efficiency.
  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains.

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDTBD
Control (e.g., Ciprofloxacin)2Staphylococcus aureus

Anticancer Properties

In vitro studies have suggested potential anticancer effects. For example, compounds structurally related to this compound have demonstrated cytotoxicity against cancer cell lines at low micromolar concentrations.

Neuroprotective Effects

The piperidine scaffold is often associated with neuroprotective properties. Compounds in this class have been studied for their ability to modulate neurotransmitter systems, particularly in models of neurodegeneration.

Case Studies and Research Findings

  • Antiparasitic Activity: A study exploring related piperidine derivatives found significant activity against Cryptosporidium species, suggesting that structural modifications could lead to enhanced efficacy against parasitic infections .
  • Pharmacokinetics: Investigations into the pharmacokinetic profile of similar compounds have shown favorable absorption and distribution characteristics, indicating potential for oral bioavailability .
  • Comparative Studies: A comparative analysis of various piperidine derivatives revealed that substitutions on the phenyl ring significantly influence biological activity, highlighting the importance of the methoxy group in enhancing potency .

Q & A

Q. What experimental approaches validate the compound’s role as a precursor in multi-step syntheses?

  • Deprotect the tert-butyl group with trifluoroacetic acid (TFA) in dichloromethane, then couple the free amine to carboxylic acids via EDC/HOBt. Track intermediates using LC-MS and confirm regioselectivity with 2D NMR (HSQC, HMBC) .

Methodological Notes

  • Crystallography : SHELX software (SHELXL/SHELXS) remains the gold standard for small-molecule refinement. Use TWINABS for correcting data from twinned crystals .
  • Safety Compliance : Adhere to REACH and CLP regulations. Document risk assessments for inhalation/dermal exposure, even in absence of full toxicological data .
  • Data Reproducibility : Report reaction conditions (solvent purity, catalyst lot numbers) to mitigate batch-to-batch variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate
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